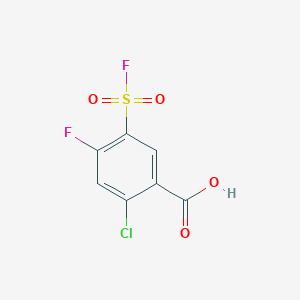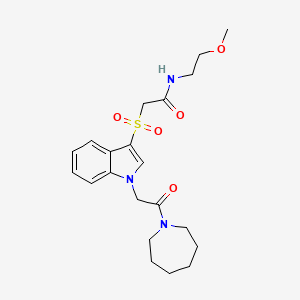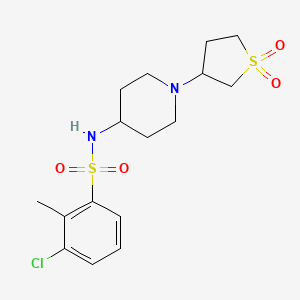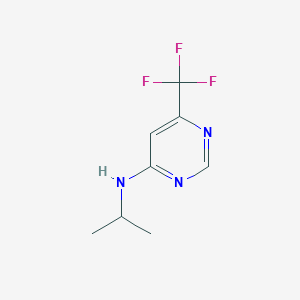
2-((2R,6S)-2,6-Dimethylmorpholino)pyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2R,6S)-2,6-Dimethylmorpholino)pyrimidin-5-amine, also known as DMBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological studies. DMBA is a pyrimidine derivative that has been synthesized using various methods and has been found to have unique biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties and pH-Sensing Application
Pyrimidine derivatives, specifically designed as donor-π-acceptor (D-π-A) compounds, have been synthesized and characterized for their solid-state fluorescence emission and solvatochromism. These compounds exhibit twisted geometries and different molecular conformations, leading to distinct photophysical properties. Their ability to undergo reversible protonation at nitrogen atoms makes them suitable for developing novel colorimetric pH sensors and logic gates (Han Yan et al., 2017).
Antimicrobial and Antitubercular Activities
Synthesis of pyrimidine-azetidinone analogues has shown promise in antimicrobial and antitubercular activities. These compounds have been evaluated for their effectiveness against various bacterial and fungal strains, including Mycobacterium tuberculosis, providing a foundation for designing antibacterial and antitubercular agents (M. Chandrashekaraiah et al., 2014).
Insecticidal and Antibacterial Potential
The development of pyrimidine linked pyrazole heterocyclic compounds via microwave irradiative cyclocondensation has been explored for their insecticidal and antimicrobial activities. These studies aim to establish a relationship between the chemical structure of the compounds and their biological effectiveness, potentially leading to new insecticidal and antibacterial agents (P. P. Deohate et al., 2020).
Anti-inflammatory and Analgesic Activity
Research on furochromone pyrimidine derivatives has revealed their potential for anti-inflammatory and analgesic applications. The synthesis of these compounds involves creating novel structures with promising pharmacological activities, highlighting the versatility of pyrimidine derivatives in medicinal chemistry (A. Abu‐Hashem et al., 2011).
Antitumor/Anticancer Activity
The synthesis of O-Mannich bases of dihydropyrimidinones and their evaluation for antitumor and anticancer activities demonstrate the therapeutic potential of pyrimidine derivatives. These compounds have been tested in vitro for cytotoxicity against tumor cells, with some showing significant effectiveness, indicating their potential in cancer treatment (K. Venkateshwarlu et al., 2014).
Eigenschaften
IUPAC Name |
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimidin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-5-14(6-8(2)15-7)10-12-3-9(11)4-13-10/h3-4,7-8H,5-6,11H2,1-2H3/t7-,8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEDWBCFSXDDRO-OCAPTIKFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,5-dimethoxyphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2889619.png)
![N-(2-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2889621.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2889622.png)



![7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889629.png)

![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2889631.png)
![N-1,3-benzodioxol-5-yl-2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2889633.png)


![5-ethyl-3-oxo-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2889638.png)
